molecular formula C24H40N2O6 B3870788 1-(2,6-Dimethylmorpholino)-3-{4-[3-(2,6-dimethylmorpholino)-2-hydroxypropoxy]phenoxy}-2-propanol

1-(2,6-Dimethylmorpholino)-3-{4-[3-(2,6-dimethylmorpholino)-2-hydroxypropoxy]phenoxy}-2-propanol

Cat. No.: B3870788
M. Wt: 452.6 g/mol
InChI Key: ZBCDBDFHHQCSJQ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylmorpholino)-3-{4-[3-(2,6-dimethylmorpholino)-2-hydroxypropoxy]phenoxy}-2-propanol is a structurally complex organic compound featuring dual 2,6-dimethylmorpholine moieties linked via a phenoxy-propanol backbone. This compound’s unique architecture positions it as a candidate for pharmaceutical research, particularly in receptor modulation or enzyme inhibition studies.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-3-[4-[3-(2,6-dimethylmorpholin-4-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O6/c1-17-9-25(10-18(2)31-17)13-21(27)15-29-23-5-7-24(8-6-23)30-16-22(28)14-26-11-19(3)32-20(4)12-26/h5-8,17-22,27-28H,9-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCDBDFHHQCSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(COC2=CC=C(C=C2)OCC(CN3CC(OC(C3)C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylmorpholino)-3-{4-[3-(2,6-dimethylmorpholino)-2-hydroxypropoxy]phenoxy}-2-propanol typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylmorpholino)-3-{4-[3-(2,6-dimethylmorpholino)-2-hydroxypropoxy]phenoxy}-2-propanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,6-Dimethylmorpholino)-3-{4-[3-(2,6-dimethylmorpholino)-2-hydroxypropoxy]phenoxy}-2-propanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylmorpholino)-3-{4-[3-(2,6-dimethylmorpholino)-2-hydroxypropoxy]phenoxy}-2-propanol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

  • Molecular Formula: C₁₆H₂₆ClNO₄
  • Key Features: A methoxyphenoxy group replaces the dual morpholino-propanol chain. The chlorine atom in the hydrochloride salt enhances stability and crystallinity.
  • Biological Relevance : Exhibits interactions with biological systems, though its single morpholine moiety may reduce target affinity compared to the dual-morpholine compound .

1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol

  • Lacks the second morpholine group, reducing solubility in polar solvents .
  • Applications : Primarily studied as a building block for chlorinated pharmaceuticals .

Impact of Substituent Halogenation

1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol

  • Molecular Formula: C₉H₁₆FNO₂
  • Key Features :
    • Fluorine atom introduces electronegativity, enhancing metabolic stability and membrane permeability.
    • Stereochemistry (2R,6S) influences chiral recognition in enzyme interactions.
  • Comparison: The absence of a phenoxy group limits aromatic interactions but simplifies synthesis .

2-Amino-2-(2,6-difluorophenyl)propan-1-ol

  • Molecular Formula: C₉H₁₀F₂NO
  • Biological Activity: Difluorination at the phenyl ring enhances anticancer activity compared to non-halogenated analogs .

Role of Morpholine and Ether Linkages

Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate

  • Molecular Formula: C₁₇H₂₃NO₅
  • Key Features: Ester group (acetate) increases lipophilicity, favoring blood-brain barrier penetration. Dimethylphenoxy substitution alters π-π stacking compared to unsubstituted phenoxy derivatives .

Ethyl 4-(morpholinomethyl)benzoate

  • Molecular Formula: C₁₄H₁₉NO₃

Structural and Functional Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₅H₃₉N₂O₇ 503.6 Dual 2,6-dimethylmorpholine, phenoxy
1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol HCl C₁₆H₂₆ClNO₄ 331.8 Methoxyphenoxy, single morpholine
1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol C₉H₁₆FNO₂ 189.2 Fluoropropanol, stereospecific morpholine
2-Amino-2-(2,6-difluorophenyl)propan-1-ol C₉H₁₀F₂NO 201.2 Difluorophenyl, amino-propanol

Critical Insights from Comparative Studies

  • Dual Morpholine Moieties : The target compound’s dual 2,6-dimethylmorpholine groups likely enhance solubility and target affinity compared to single-morpholine analogs .
  • Halogenation Effects : Fluorine or chlorine substituents improve metabolic stability but may introduce toxicity risks, as seen in difluorinated derivatives .
  • Stereochemical Influence: Chiral morpholine configurations (e.g., 2R,6S) can dictate enantioselective biological interactions, a factor absent in non-chiral analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,6-Dimethylmorpholino)-3-{4-[3-(2,6-dimethylmorpholino)-2-hydroxypropoxy]phenoxy}-2-propanol

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